molecular formula C13H10N2 B094845 2-Methylphenazine CAS No. 1016-94-0

2-Methylphenazine

Cat. No.: B094845
CAS No.: 1016-94-0
M. Wt: 194.23 g/mol
InChI Key: OPRPTWWUMRGFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tolazoline is a non-selective competitive α-adrenergic receptor antagonist. It is primarily used as a vasodilator to treat spasms of peripheral blood vessels, such as in acrocyanosis. Tolazoline has also been used in veterinary medicine to reverse xylazine-induced sedation .

Preparation Methods

Tolazoline can be synthesized through various methods. One common synthetic route involves the reaction of benzyl cyanide with ethylenediamine under high temperature and pressure conditions. This reaction produces 2-benzyl-4,5-dihydro-1H-imidazole, which is then further processed to obtain Tolazoline . Industrial production methods typically involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

Tolazoline undergoes several types of chemical reactions, including:

    Oxidation: Tolazoline can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction of Tolazoline can lead to the formation of reduced imidazole derivatives.

    Substitution: Tolazoline can undergo substitution reactions, particularly at the benzyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tolazoline has a wide range of scientific research applications:

Mechanism of Action

Tolazoline exerts its effects primarily through its action as an α-adrenergic receptor antagonist. By blocking these receptors, Tolazoline causes vasodilation by directly relaxing vascular smooth muscle and indirectly by releasing endogenous histamine. This leads to a decrease in peripheral vascular resistance and pulmonary arterial pressure .

Comparison with Similar Compounds

Tolazoline is similar to other α-adrenergic receptor antagonists such as phentolamine and prazosin. Tolazoline is unique in its ability to interact with histamine, adrenergic, and cholinergic receptors, which contributes to its diverse pharmacological effects . Other similar compounds include:

Tolazoline’s unique ability to interact with multiple receptor types makes it a valuable compound in both medical and research settings.

Properties

IUPAC Name

2-methylphenazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-9-6-7-12-13(8-9)15-11-5-3-2-4-10(11)14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRPTWWUMRGFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=CC=CC=C3N=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70144046
Record name Phenazine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016-94-0
Record name 2-Methylphenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenazine, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC402914
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402914
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenazine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylphenazine
Reactant of Route 2
Reactant of Route 2
2-Methylphenazine
Reactant of Route 3
Reactant of Route 3
2-Methylphenazine
Reactant of Route 4
Reactant of Route 4
2-Methylphenazine
Reactant of Route 5
Reactant of Route 5
2-Methylphenazine
Reactant of Route 6
Reactant of Route 6
2-Methylphenazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.